molecular formula C10H17N3S2 B13249076 4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine

4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine

Cat. No.: B13249076
M. Wt: 243.4 g/mol
InChI Key: SSZODPWCISWCDX-UHFFFAOYSA-N
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Description

4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine is a synthetic organic compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features a piperidine ring, a common scaffold in drug discovery, connected via an ethylsulfide linker to a 5-methyl-1,3,4-thiadiazole heterocycle. The 1,3,4-thiadiazole ring system is a privileged structure known for its wide spectrum of biological activities. Scientific literature indicates that compounds containing the 1,3,4-thiadiazole core have demonstrated various pharmacological properties in research settings, including cytotoxic, anticancer, antimicrobial, antifungal, and anticonvulsant activities . The integration of these two distinct pharmacophoric features makes this compound a valuable intermediate for researchers designing and synthesizing new bioactive molecules. It is particularly useful for investigating structure-activity relationships (SAR) and for developing potential therapeutic agents targeting a range of diseases. The compound is provided for laboratory research purposes only. This product is intended for use by qualified research professionals. It is strictly For Research Use Only and is not intended for human therapeutic or diagnostic use, or for any form of personal application.

Properties

Molecular Formula

C10H17N3S2

Molecular Weight

243.4 g/mol

IUPAC Name

2-methyl-5-(2-piperidin-4-ylethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C10H17N3S2/c1-8-12-13-10(15-8)14-7-4-9-2-5-11-6-3-9/h9,11H,2-7H2,1H3

InChI Key

SSZODPWCISWCDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCCC2CCNCC2

Origin of Product

United States

Preparation Methods

The synthesis of 4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine involves several steps. One common method starts with the preparation of 5-methyl-1,3,4-thiadiazole-2-thiol, which is then reacted with 2-chloroethylpiperidine under basic conditions to form the desired product . The reaction typically requires the use of solvents such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of 4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes and proteins, thereby inhibiting their activity . This can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with key enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole vs. Oxadiazole Derivatives

A key distinction lies in the heterocyclic core. Replacing the thiadiazole with an oxadiazole (e.g., 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine) alters electronic properties and biological interactions. Antibacterial studies show that thiadiazole derivatives generally outperform oxadiazole analogs, likely due to sulfur’s polarizability and enhanced membrane penetration .

Table 1: Comparison of Thiadiazole and Oxadiazole Derivatives

Property 4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine Oxadiazole Analog (Compound 6a )
Heteroatom S (thiadiazole) O (oxadiazole)
LogP (Predicted) ~2.8 ~2.1
Antibacterial Activity Moderate to high Low to moderate
Synthesis Conditions DMF, K₂CO₃, 60°C EtOH, H₂SO₄, reflux
Variations in Piperidine Substitution

Simpler analogs like 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine () lack the sulfanyl-ethyl linker, resulting in reduced conformational flexibility and altered pharmacokinetics. The ethyl chain in the target compound increases hydrophobicity (higher LogP) and may improve binding to hydrophobic enzyme pockets. Molecular dynamics simulations suggest that the extended linker in 4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine allows for better alignment with bacterial target proteins compared to its shorter-chain counterparts .

Table 2: Piperidine Substitution Effects

Compound Molecular Weight Key Functional Groups Bioactivity (IC₅₀ vs. E. coli)
Target Compound 283.4 g/mol Piperidine, thiadiazole, sulfanyl 12.5 μM
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine 199.3 g/mol Piperidine, thiadiazole 45.8 μM
Fluorinated Thiadiazole Derivatives

Fluorine substitution, as seen in 2-[(5-{[(4-fluorophenyl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid (), introduces electronegativity and metabolic stability. Fluorine’s inductive effects increase oxidative resistance but may reduce solubility. The target compound lacks fluorine, prioritizing synthetic simplicity over enhanced stability, which may explain its broader use in preliminary antimicrobial screens .

Conformational and Crystallographic Analysis

X-ray diffraction of the target compound reveals a distorted boat conformation in the piperidine ring (puckering parameters: q₂ = 0.663 Å, q₃ = -0.045 Å), which contrasts with chair conformations in non-sulfanyl analogs. This distortion facilitates intermolecular interactions (e.g., C–H···N/S hydrogen bonds) that stabilize the crystal lattice and may enhance solid-state bioavailability . In comparison, oxadiazole derivatives exhibit less pronounced conformational distortion due to reduced steric bulk .

Biological Activity

4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis of 4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine

The synthesis of this compound involves several steps that typically include the formation of the thiadiazole ring followed by the introduction of the piperidine moiety. The general synthetic route can be summarized as follows:

  • Preparation of 5-Methyl-1,3,4-thiadiazole : This is achieved through the reaction of hydrazine derivatives with carbon disulfide under basic conditions.
  • Sulfanylation : The thiadiazole is then reacted with a suitable alkylating agent to introduce the sulfanyl group.
  • Piperidine Formation : The final step involves a coupling reaction to form the piperidine ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine and its derivatives:

  • Cytotoxicity : In vitro studies using the MTT assay have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The reported IC50 values indicate potent activity, with some derivatives showing IC50 as low as 0.28 µg/mL against MCF-7 cells .
CompoundCell LineIC50 (µg/mL)
4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidineMCF-70.28
4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidineHepG29.6

The mechanism by which this compound exerts its anticancer effects has been investigated:

  • Cell Cycle Arrest : Treatment with this compound has been shown to induce cell cycle arrest at the S and G2/M phases in cancer cells .
  • Apoptosis Induction : There is evidence of increased Bax/Bcl-2 ratios and caspase activation in treated cells, indicating that apoptosis may be a significant pathway through which these compounds exert their effects .

Other Biological Activities

Beyond anticancer properties, compounds similar to 4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine have demonstrated various biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit antimicrobial properties against a range of bacterial and fungal strains .

Case Studies

Several case studies have documented the biological activities of thiadiazole derivatives:

  • A study explored a series of thiadiazole compounds for their efficacy against different cancer cell lines and found that modifications in the piperidine structure significantly enhanced cytotoxicity against MCF-7 cells .
  • Another investigation focused on the pharmacological profile of different thiadiazole derivatives and their ability to inhibit specific enzymes related to cancer proliferation.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsTimeMonitoring Method
Coupling5-Methyl-thiadiazole-thiol, K₂CO₃, DMF4–6 hrsTLC (Rf comparison)
QuenchingIce-cold H₂O, NaOHPrecipitation
PurificationMethanol recrystallizationMelting point analysis

Basic: How is the compound characterized structurally post-synthesis?

Methodological Answer:
Structural characterization employs:

  • Spectroscopy : ¹H NMR (δ 1.4–2.8 ppm for piperidine protons; δ 2.5–3.2 ppm for thiadiazole-methyl), ¹³C NMR for sulfanyl-ethyl connectivity .
  • Chromatography : HPLC (C18 column, ammonium acetate buffer pH 6.5) to assess purity .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • pH Control : Maintain neutral pH during coupling using potassium bicarbonate to minimize side reactions (e.g., oxidation) .
  • Solvent Selection : Polar aprotic solvents (DMF, acetone) enhance solubility of intermediates .
  • Temperature : Low-temperature addition (0–5°C) for exothermic steps to prevent decomposition .
  • Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to accelerate kinetics .

Q. Table 2: Yield Optimization Variables

VariableImpactExample Adjustment
SolventPolarity affects reactivitySwitch from DMF to acetone for milder conditions
StoichiometryExcess thiol improves coupling1.2 equiv. thiol
Stirring TimeLonger durations ensure completionExtend from 4 to 8 hrs

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:
Contradictions arise from variations in:

  • Assay Conditions : Standardize MIC testing (e.g., broth microdilution per CLSI guidelines) to compare results .
  • Compound Purity : Validate purity via HPLC (>95%) to exclude impurities masking activity .
  • Structural Analogues : Test derivatives (e.g., replacing piperidine with morpholine) to isolate pharmacophoric groups .
  • Theoretical Frameworks : Use QSAR models to correlate electronic properties (e.g., logP, H-bond donors) with activity .

Advanced: What computational methods predict the compound’s structure-activity relationships (SAR) for target binding?

Methodological Answer:

  • Molecular Docking : Simulate binding to targets (e.g., bacterial enzymes) using AutoDock Vina; prioritize thiadiazole and piperidine interactions .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
  • DFT Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Advanced: How to design analogs to improve pharmacokinetic properties (e.g., bioavailability)?

Methodological Answer:

  • Bioisosteric Replacement : Substitute thiadiazole with 1,3,4-oxadiazole to enhance metabolic stability .
  • Piperidine Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility .
  • Prodrug Strategies : Mask sulfanyl groups as esters for delayed release .

Q. Table 3: Analog Design Workflow

StepObjectiveMethod
1. SAR AnalysisIdentify critical moietiesDocking, QSAR
2. SynthesisIntroduce modificationsNucleophilic substitution
3. ADMET ScreeningAssess bioavailabilitySwissADME, Caco-2 permeability assays

Advanced: What analytical techniques troubleshoot inconsistent spectral data (e.g., unexpected peaks in NMR)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) to rule out impurities .
  • X-ray Crystallography : Resolve absolute configuration if crystalline .

Basic: What are the safety and handling protocols for this compound during synthesis?

Methodological Answer:

  • PPE : Use gloves, goggles, and fume hoods due to sulfanyl group reactivity .
  • Waste Disposal : Quench residual thiols with oxidizing agents (e.g., H₂O₂) before disposal .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation .

Advanced: How to validate the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) via spectrophotometric NADPH depletion .
  • Gene Knockdown : Use CRISPR-Cas9 to silence target genes and observe resistance .
  • Metabolomics : Profile bacterial metabolites (LC-MS) post-treatment to identify disrupted pathways .

Basic: What are the compound’s stability profiles under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hrs; analyze via HPLC .
    • Thermal Stability : Heat at 60°C for 48 hrs; monitor decomposition by TLC .
  • Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation .

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